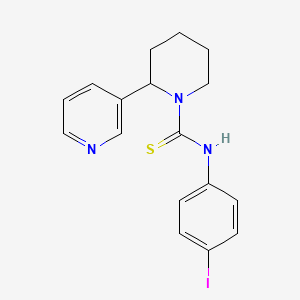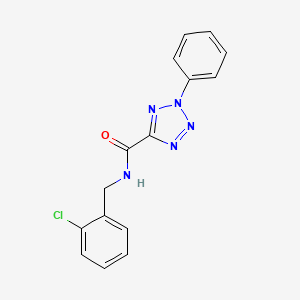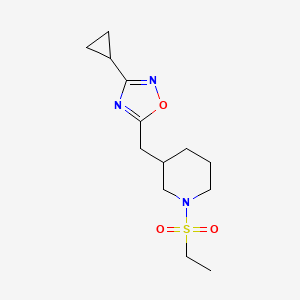
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often found in various dyes and pigments .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and a nitrophenyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro group and the morpholine ring might make the compound somewhat soluble in water .Aplicaciones Científicas De Investigación
Antifungal Agents
A study identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective antifungal agents against a range of fungi, including Candida and Aspergillus species. These compounds were developed to overcome low plasma stability issues, leading to the discovery of compounds with significant in vitro and in vivo antifungal activity, demonstrating their potential for treating fungal infections (Bardiot et al., 2015).
Antimalarial Activity
Another research area explored the synthesis and evaluation of compounds for antimalarial activity. A series involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from a process that includes the use of acetamido derivatives, showed promising results against Plasmodium berghei, including resistant strains, and exhibited potential for extended protection against infection following oral administration (Werbel et al., 1986).
Protective Effects in Liver Injury
Research on luteolin's protective effects against acetaminophen-induced acute liver failure highlighted the compound's antioxidative and anti-inflammatory properties. This study, although not directly involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, underscores the importance of research into compounds that can mitigate liver injury through various mechanisms (Tai et al., 2015).
Antinociceptive Effect
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was discovered and evaluated for its binding affinity against σ1 and σ2 receptors, demonstrating high selectivity for σ1 receptors. Its antinociceptive effects, assessed using the formalin test, suggest its potential efficacy in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antimicrobial and Anticancer Activities
A series of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholinyl groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One such compound, KX2-391, exhibited significant inhibitory activity against Src kinase, highlighting the role of the morpholine group in enhancing the pharmacological profile of these compounds (Fallah-Tafti et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18/h1-4H,5-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJCAVCKLFVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)
![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)



![6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione](/img/structure/B2655974.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)
![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)
![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)